2-Butoxyethyl hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxyethyl hexanoate is an organic compound that belongs to the ester family. Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant odors and flavors. This compound is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Butoxyethyl hexanoate can be synthesized through the esterification reaction between hexanoic acid and 2-butoxyethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to speed up the process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. This method uses a solid acid catalyst and operates at temperatures ranging from 70 to 150°C. The water generated during the reaction is removed by azeotropic distillation, and the resulting ester is purified through rectification to recover unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butoxyethyl hexanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hexanoic acid and 2-butoxyethanol.
Oxidation: The ester can be oxidized to produce corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Hexanoic acid and 2-butoxyethanol.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
2-Butoxyethyl hexanoate has several applications in scientific research and industry:
Chemistry: Used as a solvent in various chemical reactions and processes.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and cleaning agents due to its solvent properties
Wirkmechanismus
The mechanism of action of 2-butoxyethyl hexanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release hexanoic acid and 2-butoxyethanol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to act as a solvent, facilitating the dissolution and transport of other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butoxyethyl acetate: Another ester with similar solvent properties.
Ethyl hexanoate: An ester with a similar structure but different alcohol component.
Butyl acetate: A commonly used solvent in various industrial applications.
Uniqueness
2-Butoxyethyl hexanoate is unique due to its specific combination of hexanoic acid and 2-butoxyethanol, which imparts distinct chemical and physical properties. Its ability to act as a solvent for both polar and non-polar substances makes it particularly valuable in industrial applications .
Eigenschaften
CAS-Nummer |
5421-49-8 |
---|---|
Molekularformel |
C12H24O3 |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
2-butoxyethyl hexanoate |
InChI |
InChI=1S/C12H24O3/c1-3-5-7-8-12(13)15-11-10-14-9-6-4-2/h3-11H2,1-2H3 |
InChI-Schlüssel |
HAYKAPIQQMKKJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)OCCOCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.